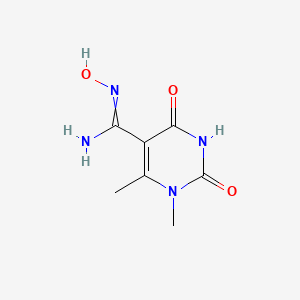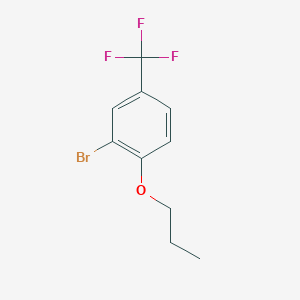![molecular formula C13H11NO5 B1449029 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione CAS No. 1858249-84-9](/img/structure/B1449029.png)
3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione
Overview
Description
3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione, also known as cyclobutenedione, is an important compound in the field of synthetic organic chemistry. It is a versatile molecule that can be used in a variety of applications, including drug synthesis, polymer synthesis, and as a catalyst in chemical reactions. Cyclobutenedione is a highly reactive compound due to its cyclic structure, and its reactivity can be further enhanced by functionalization with various functional groups. The versatility of cyclobutenedione makes it an attractive molecule for research and development in the pharmaceutical and chemical industries.
Scientific Research Applications
Anticancer Research
The 1,3-benzodioxole moiety present in this compound is known to exhibit anticancer properties . Research could explore its efficacy in various cancer models, particularly in targeting specific pathways involved in cancer cell proliferation and survival. The compound’s potential to act as a cytotoxic agent against cancer cells can be assessed through in vitro and in vivo studies.
Antioxidant Activity
Compounds with a 1,3-benzodioxole structure have been associated with antioxidant activities . This compound could be investigated for its ability to scavenge free radicals and protect against oxidative stress, which is a contributing factor in many chronic diseases, including neurodegenerative disorders.
Antiprotozoal Applications
The presence of the 1,3-benzodioxole fragment suggests potential antiprotozoal activity . This could lead to the development of new treatments for protozoal infections. Studies could focus on the compound’s effectiveness against various protozoan pathogens and its mechanism of action.
Immunomodulatory Effects
Molecules containing the 1,3-benzodioxole unit have shown immunomodulatory effects . This compound could be valuable in modulating immune responses, which is crucial in conditions like autoimmune diseases and allergies. Research can be directed towards understanding how it influences immune cell function.
Mechanism of Action
Target of Action
The primary target of this compound is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
It is known to interact with its target, nitric oxide synthase, inducible . The interaction between the compound and its target may result in changes in the enzymatic activity, which could potentially alter the production of nitric oxide.
Biochemical Pathways
The compound is likely to affect the nitric oxide synthesis pathway due to its interaction with Nitric oxide synthase, inducible . Nitric oxide plays a pivotal role in various biochemical pathways, including vasodilation, immune response, and neurotransmission. Any alteration in the production of nitric oxide can have downstream effects on these pathways.
Result of Action
This could include processes such as cell proliferation, apoptosis, and immune response .
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-4-methoxycyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-17-13-10(11(15)12(13)16)14-5-7-2-3-8-9(4-7)19-6-18-8/h2-4,14H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWCQCPZPHJWNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C1=O)NCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(4-Bromo-3,3-dimethylbutoxy)methyl]benzene](/img/structure/B1448949.png)
![1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1448950.png)
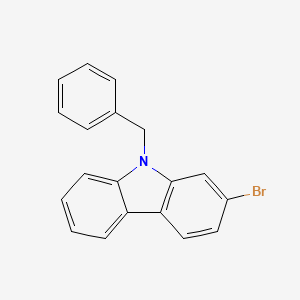
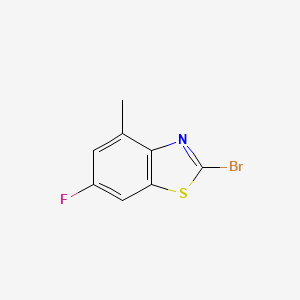
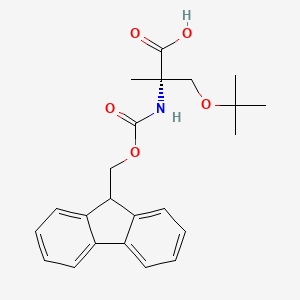
![5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B1448956.png)
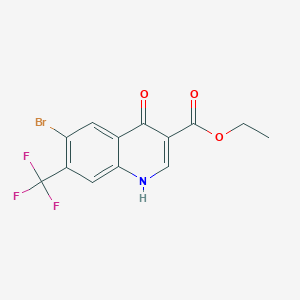

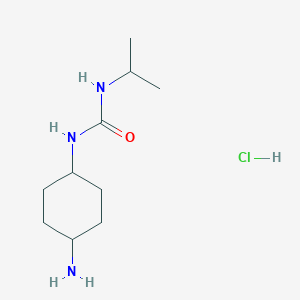
![Tert-Butyl 2-Oxo-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B1448964.png)
